CYP3A4 Inhibition IC50: 3.75-Fold Weaker Inhibition than a Structurally Related Thienyl-Containing Comparator
3-Fluoro-4-methylphenyl-(2-thienyl)methanol inhibits CYP3A4 with an IC50 of 20 μM (20,000 nM) in human liver microsomes using a fluorogenic substrate [1]. In comparison, CHEMBL2018907, another thienyl-containing scaffold bearing distinct substitution patterns, exhibits a CYP3A4 IC50 of 5.33 μM (5,330 nM) under a midazolam-based LC-MS/MS assay [2]. This represents a 3.75-fold difference in inhibitory potency.
| Evidence Dimension | CYP3A4 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 20 μM (20,000 nM) |
| Comparator Or Baseline | CHEMBL2018907 (BDBM50380522): 5.33 μM (5,330 nM) |
| Quantified Difference | 3.75-fold weaker CYP3A4 inhibition |
| Conditions | Target: human liver microsomes with fluorogenic substrate, 15 min preincubation + NADPH, measured after 2 hrs. Comparator: human liver microsomes with midazolam substrate, 5 min preincubation, LC-MS/MS analysis |
Why This Matters
A 3.75-fold weaker CYP3A4 inhibition profile suggests reduced potential for drug-drug interaction liability, a critical consideration in selecting lead compounds for multi-drug regimens or chronic disease indications.
- [1] BindingDB. BDBM50600733 (CHEMBL5182534): Inhibition of CYP3A4 in human liver microsomes using fluorogenic substrate, IC50 2.00E+4 nM (20 μM). 2023. View Source
- [2] BindingDB. BDBM50380522 (CHEMBL2018907): Inhibition of CYP3A4 in human liver microsomes using midazolam as substrate, IC50 5.33E+3 nM (5.33 μM). Amgen curated by ChEMBL. View Source
